

Structural Elucidation of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-propylisoxazole-5-carboxylic acid

Cat. No.: B087029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **3-propylisoxazole-5-carboxylic acid**. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and visual workflows to aid in the understanding of its structural determination and potential fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The unique structural features of the isoxazole ring allow for a wide range of substitutions, leading to compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The structural elucidation of novel isoxazole derivatives is a critical step in the drug development process, ensuring the correct identification and characterization of these

molecules. This guide focuses on the structural analysis of **3-propylisoxazole-5-carboxylic acid**, a representative member of this important class of compounds.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **3-propylisoxazole-5-carboxylic acid** is provided in the table below. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.

Property	Predicted Value
Molecular Formula	C ₇ H ₉ NO ₃
Molecular Weight	155.15 g/mol
IUPAC Name	3-propylisoxazole-5-carboxylic acid
CAS Number	Not available

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **3-propylisoxazole-5-carboxylic acid**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining the connectivity of protons in a molecule. The predicted chemical shifts (δ) and multiplicities for the protons of **3-propylisoxazole-5-carboxylic acid** in a standard deuterated solvent like CDCl₃ are presented below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	broad singlet	1H
Isoxazole H-4	6.8 - 7.2	singlet	1H
-CH ₂ - (α to isoxazole)	2.7 - 3.0	triplet	2H
-CH ₂ - (β to isoxazole)	1.6 - 1.9	sextet	2H
-CH ₃	0.9 - 1.1	triplet	3H

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of **3-propylisoxazole-5-carboxylic acid** are listed below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-COOH	165 - 175
Isoxazole C-5	158 - 162
Isoxazole C-3	160 - 165
Isoxazole C-4	105 - 110
-CH ₂ - (α to isoxazole)	25 - 30
-CH ₂ - (β to isoxazole)	20 - 25
-CH ₃	13 - 15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for **3-propylisoxazole-5-carboxylic acid** are summarized in the following table.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad
C-H stretch (Alkyl)	2850 - 3000	Medium
C=O stretch (Carboxylic acid)	1700 - 1725	Strong
C=N stretch (Isoxazole)	1600 - 1650	Medium
C-O stretch (Carboxylic acid)	1200 - 1300	Strong
N-O stretch (Isoxazole)	1100 - 1200	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-propylisoxazole-5-carboxylic acid**, the predicted molecular ion peak and major fragmentation pathways are outlined below.

m/z	Predicted Fragment
155	[M] ⁺ (Molecular Ion)
138	[M - OH] ⁺
110	[M - COOH] ⁺
126	[M - C ₂ H ₅] ⁺
98	[M - C ₃ H ₇ - CO] ⁺

Experimental Protocols

This section provides a plausible experimental protocol for the synthesis and characterization of **3-propylisoxazole-5-carboxylic acid** based on established methodologies for similar compounds.

Synthesis of 3-Propylisoxazole-5-Carboxylic Acid

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below:

Step 1: Oximation of Butanal

- To a stirred solution of butanal (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.

Step 2: Generation of Propionitrile Oxide and Cycloaddition

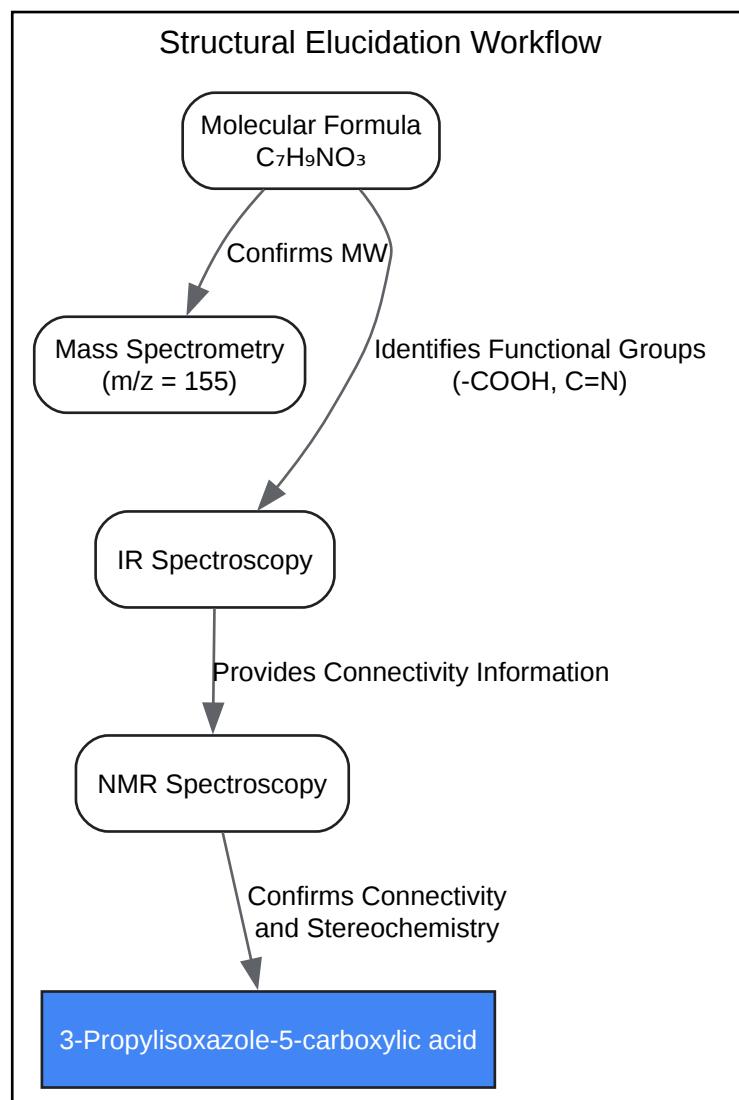
- Dissolve the butanal oxime (1 equivalent) in an inert solvent such as dichloromethane.
- Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.
- Stir the mixture at 0 °C for 1 hour to form the corresponding hydroximoyl chloride.
- To this mixture, add propionic acid (1 equivalent) followed by the slow addition of a base such as triethylamine (1.2 equivalents) at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-propylisoxazole-5-carboxylic acid**.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

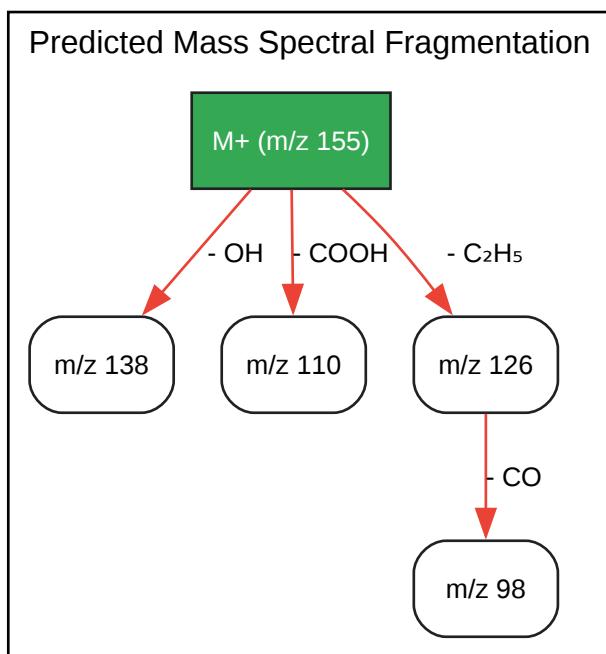
- Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.

Infrared Spectroscopy:


- Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
- Record the spectrum in the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

- Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
- Obtain the high-resolution mass spectrum to confirm the elemental composition.
- Analyze the fragmentation pattern to support the proposed structure.


Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the structural elucidation of **3-propylisoxazole-5-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **3-propylisoxazole-5-carboxylic acid.**

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **3-propylisoxazole-5-carboxylic acid** in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of **3-propylisoxazole-5-carboxylic acid**. By combining established spectroscopic principles with data from analogous structures, a detailed characterization profile has been constructed. The presented synthetic protocol offers a viable route for its preparation. This document serves as a foundational resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and guiding their experimental design for its synthesis and characterization. Further experimental validation is necessary to confirm the predicted data and fully establish the chemical and pharmacological profile of **3-propylisoxazole-5-carboxylic acid**.

- To cite this document: BenchChem. [Structural Elucidation of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087029#3-propylisoxazole-5-carboxylic-acid-structural-elucidation\]](https://www.benchchem.com/product/b087029#3-propylisoxazole-5-carboxylic-acid-structural-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com